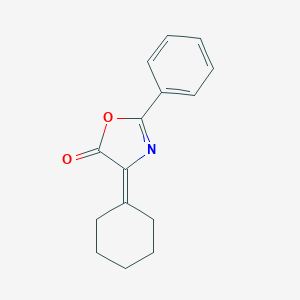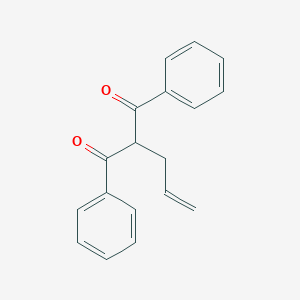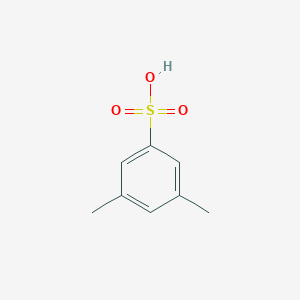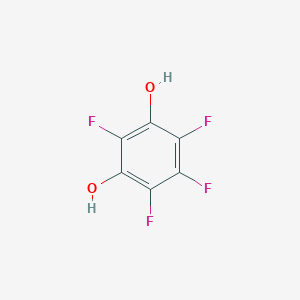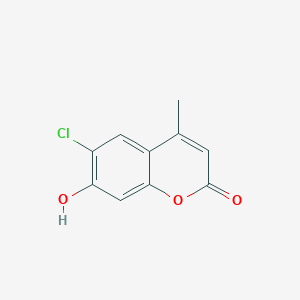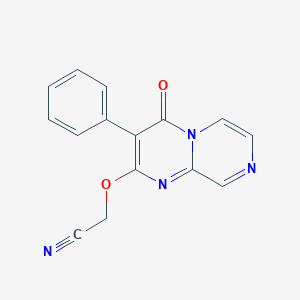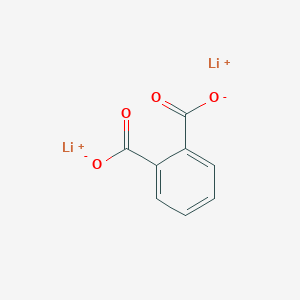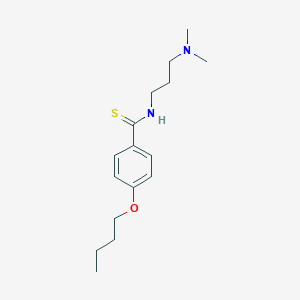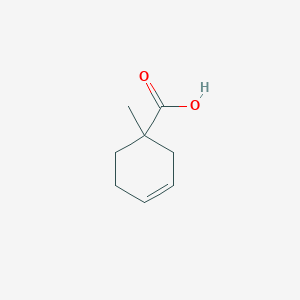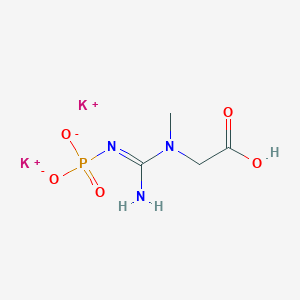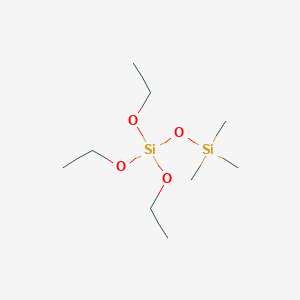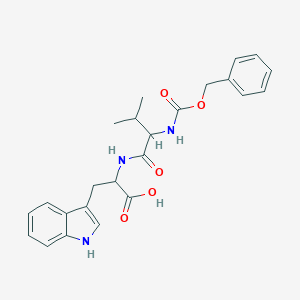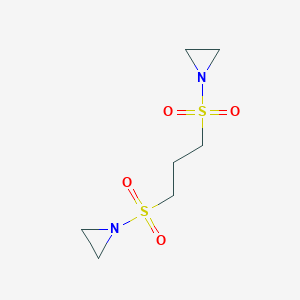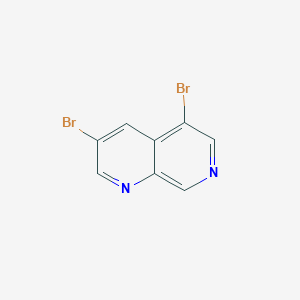
3,5-Dibromo-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1,7-naphthyridine is a chemical compound that belongs to the class of naphthyridine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Mécanisme D'action
The exact mechanism of action of 3,5-Dibromo-1,7-naphthyridine is not fully understood. However, it has been suggested that the compound may interact with specific targets in the cell, such as enzymes or receptors, leading to the modulation of various signaling pathways. This, in turn, may result in the observed biological activities of the compound.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,5-Dibromo-1,7-naphthyridine can exhibit a wide range of biochemical and physiological effects. For example, it has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an antitumor agent. Additionally, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,5-Dibromo-1,7-naphthyridine is its broad range of biological activities, which makes it a promising candidate for further development as a therapeutic agent. However, the compound also has some limitations, such as its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications. Additionally, the compound may exhibit cytotoxicity at high concentrations, which needs to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the research on 3,5-Dibromo-1,7-naphthyridine. One direction is to further investigate its mechanism of action and identify its specific targets in the cell. This may provide insights into the design of more potent and selective analogs of the compound. Another direction is to explore its potential applications in other fields, such as material science and environmental science. For example, the compound may be used as a precursor for the synthesis of novel materials with specific properties, or as a probe for the detection of environmental pollutants. Overall, the research on 3,5-Dibromo-1,7-naphthyridine is expected to continue to contribute to the development of new therapeutic agents and the advancement of various scientific fields.
Méthodes De Synthèse
The synthesis of 3,5-Dibromo-1,7-naphthyridine can be achieved through various methods, including the reaction of 3,5-dibromoisonicotinaldehyde with malononitrile in the presence of a base, or the reaction of 3,5-dibromoisonicotinic acid with thionyl chloride followed by reaction with ammonia. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
3,5-Dibromo-1,7-naphthyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated as a potential inhibitor of various enzymes, such as protein kinases and phosphodiesterases, which are involved in various diseases.
Propriétés
Numéro CAS |
17965-77-4 |
|---|---|
Nom du produit |
3,5-Dibromo-1,7-naphthyridine |
Formule moléculaire |
C8H4Br2N2 |
Poids moléculaire |
287.94 g/mol |
Nom IUPAC |
3,5-dibromo-1,7-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-6-7(10)3-11-4-8(6)12-2-5/h1-4H |
Clé InChI |
LRPCXYSKFNSEOU-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC2=CN=CC(=C21)Br)Br |
SMILES canonique |
C1=C(C=NC2=CN=CC(=C21)Br)Br |
Synonymes |
3,5-Dibromo-1,7-naphthyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



